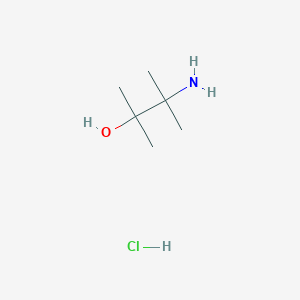

3-Amino-2,3-dimethylbutan-2-ol hydrochloride

Beschreibung

3-Amino-2,3-dimethylbutan-2-ol hydrochloride is a tertiary amine alcohol hydrochloride with the molecular formula C₆H₁₄ClNO (derived from structural analysis). It is synthesized via protection-deprotection strategies, as demonstrated in , where 2,3-dimethyl-2,3-butanediamine dihydrochloride is reacted with Boc₂O to yield a carbamate intermediate . The compound is cataloged under CAS numbers 1805635-10-2 () and 89585-13-7 (), with the discrepancy likely arising from source variations or nomenclature inconsistencies. It is listed as a research chemical with 95% purity (), though specific applications remain undocumented in the provided evidence.

Eigenschaften

IUPAC Name |

3-amino-2,3-dimethylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2,7)6(3,4)8;/h8H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERDTSBBMDVZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride typically involves the reaction of 3-amino-2,3-dimethylbutan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,3-dimethylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,3-dimethylbutan-2-ol hydrochloride is used in various scientific research fields, including:

Chemistry: It is used as a building block in organic synthesis.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The table below compares key features of 3-amino-2,3-dimethylbutan-2-ol hydrochloride with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1805635-10-2 1 | C₆H₁₄ClNO | ~151.5 | Tertiary alcohol, amino group at C3, two methyl groups at C2 and C3 . |

| 3-Amino-3-methyl-2-butanol hydrochloride | 123743-86-2 | C₅H₁₄ClNO | 139.62 | Amino group at C3, single methyl group at C3; lacks the C2 methyl group . |

| 1-Amino-3,3-dimethylbutan-2-ol | 70489-63-3 | C₆H₁₅NO | 117.19 (base) | Amino group at C1, methyl groups at C3; free base form without HCl . |

| 3-Methoxy-3-methylbutan-2-amine hydrochloride | CID 55290157 | C₆H₁₅ClNO | 152.64 | Methoxy group replaces hydroxyl at C3; altered hydrogen-bonding capacity . |

| Methyl 2-amino-3-methylbutanoate hydrochloride | 5619-05-6 | C₆H₁₄ClNO₂ | 179.64 | Ester group (COOCH₃) at C2; increased lipophilicity compared to alcohol derivatives . |

Functional Group Impact

Pharmaceutical Relevance

This suggests that structural analogs of this compound may serve as intermediates in drug synthesis .

Key Discrepancies and Limitations

- Limited Physicochemical Data: Solubility, melting point, and stability data are absent in the evidence, restricting direct performance comparisons.

Biologische Aktivität

3-Amino-2,3-dimethylbutan-2-ol hydrochloride (CAS No. 859811-49-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 151.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is linked to its ability to interact with various biological targets. Its amino and hydroxyl groups can participate in hydrogen bonding, enhancing its binding affinity to enzymes and receptors. This interaction may modulate several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing physiological responses.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage and may have implications in aging and chronic diseases.

2. Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels in the brain. This could be beneficial in conditions such as neurodegenerative diseases.

3. Anti-inflammatory Properties

The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property is significant for developing treatments for inflammatory diseases.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Amino-2-methylpropan-1-ol | Simpler amino alcohol | Weaker antioxidant activity |

| 4-Aminobutanol | Similar amine structure | Neuroprotective but less effective than 3-Amino compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.